Cas no 915025-70-6 (2-(2-bromophenyl)ethyl(methyl)amine)

2-(2-Bromophenyl)ethyl(methyl)amine is a brominated aromatic amine derivative with a molecular structure featuring a methyl-substituted ethylamine group attached to a 2-bromophenyl ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the bromine substituent and the amine functionality allows for selective modifications, enabling cross-coupling reactions, nucleophilic substitutions, or further derivatization. Its well-defined structure and reactivity make it valuable for constructing complex molecules in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and air. Proper storage and handling are recommended to maintain stability.
2-(2-bromophenyl)ethyl(methyl)amine structure
915025-70-6 structure
Product Name:2-(2-bromophenyl)ethyl(methyl)amine
CAS No:915025-70-6
MF:C9H12BrN
MW:214.102281570435
CID:3168581
PubChem ID:11964124
Update Time:2025-05-21

2-(2-bromophenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromophenyl)ethyl(methyl)amine
    • CHEMBL478847
    • BDBM50262948
    • 2-(2-bromophenyl)-N-methylethanamine
    • 915025-70-6
    • 2-Bromo-N-methyl-benzeneethanamine
    • G80809
    • EN300-189021
    • N-Methyl-2-(2-bromophenyl)ethylamine
    • QLB02570
    • AKOS011839790
    • [2-(2-bromophenyl)ethyl](methyl)amine
    • SCHEMBL3056754
    • Inchi: 1S/C9H12BrN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
    • InChI Key: PBWMDNDMVICFTB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CCNC

Computed Properties

  • Exact Mass: 213.01531Da
  • Monoisotopic Mass: 213.01531Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

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2-(2-bromophenyl)ethyl(methyl)amine Related Literature

Additional information on 2-(2-bromophenyl)ethyl(methyl)amine

2-(2-Bromophenyl)ethyl(methyl)amine (CAS No. 915025-70-6): A Comprehensive Overview

2-(2-Bromophenyl)ethyl(methyl)amine, also known by its CAS registry number 915025-70-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, polymer synthesis, and advanced materials development. In this article, we will delve into the chemical properties, synthesis methods, applications, and the latest research findings related to this compound.

The molecular structure of 2-(2-bromophenyl)ethyl(methyl)amine consists of a bromophenyl group attached to an ethyl chain, which is further connected to a methylamine moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The bromine atom in the phenyl ring serves as an electrophilic site, facilitating various substitution reactions that are pivotal in constructing complex molecules.

Recent studies have highlighted the role of 915025-70-6 in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for bioactive molecules targeting specific cellular pathways. For instance, investigations into its use as a building block for kinase inhibitors have shown promising results in preclinical models. The compound's ability to undergo nucleophilic aromatic substitution reactions has been leveraged to create derivatives with enhanced pharmacokinetic profiles.

In the realm of materials science, 2-(2-bromophenyl)ethyl(methyl)amine has found applications in the synthesis of advanced polymers and self-healing materials. Its reactivity under mild conditions allows for the formation of robust cross-linked networks, which exhibit exceptional mechanical properties and thermal stability. Recent advancements in polymer chemistry have demonstrated the use of this compound in creating stimuli-responsive materials that can adapt to environmental changes.

The synthesis of 915025-70-6 typically involves multi-step processes that emphasize precision and control over reaction conditions. A common approach includes the bromination of aniline derivatives followed by alkylation with methylamine. Researchers have optimized these steps to enhance yield and purity, ensuring scalability for industrial applications. The development of green chemistry methods for synthesizing this compound is also an active area of investigation.

From an environmental standpoint, understanding the fate and transport of 2-(2-bromophenyl)ethyl(methyl)amine in natural systems is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes biodegradation via microbial action, reducing its persistence in aquatic environments. These findings underscore the importance of sustainable practices in handling such chemicals during manufacturing processes.

In conclusion, 915025-70-6, or 2-(2-bromophenyl)ethyl(methyl)amine, stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications across drug discovery, materials science, and polymer chemistry highlight its significance as a key intermediate in contemporary chemical research. As ongoing studies continue to unlock new potentials for this compound, it is poised to play an even greater role in shaping future innovations across multiple disciplines.

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